molecular formula C13H18N2O3 B12092188 2-Amino-5-(oxan-4-ylmethoxy)benzamide

2-Amino-5-(oxan-4-ylmethoxy)benzamide

Cat. No.: B12092188
M. Wt: 250.29 g/mol
InChI Key: NNVMYOGHESFEAA-UHFFFAOYSA-N
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Description

2-Amino-5-(oxan-4-ylmethoxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with an amino group and a tetrahydropyranylmethoxy moiety. This structure incorporates several pharmacologically privileged fragments, making it a valuable intermediate in medicinal chemistry and drug discovery research. The benzamide scaffold is a well-established motif found in compounds with a wide range of biological activities . The presence of the 2-amino substituent on the aromatic ring is a key feature for molecular derivatization and can be critical for interaction with biological targets . The tetrahydropyran (oxan) group is a common heterocycle in drug design, often used to improve a molecule's metabolic stability and pharmacokinetic properties. Researchers can utilize this compound as a core scaffold for designing and synthesizing new chemical entities. Its primary research applications are anticipated in the areas of antimicrobial and anticancer agent development. Compounds containing the 2-aminobenzamide structure have demonstrated significant potential as antimicrobial agents . Furthermore, the benzamide core is frequently explored in the synthesis of molecules for investigating kinase inhibition and other oncogenic targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-amino-5-(oxan-4-ylmethoxy)benzamide

InChI

InChI=1S/C13H18N2O3/c14-12-2-1-10(7-11(12)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H2,15,16)

InChI Key

NNVMYOGHESFEAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Innovations for 2 Amino 5 Oxan 4 Ylmethoxy Benzamide

De Novo Synthetic Routes for 2-Amino-5-(oxan-4-ylmethoxy)benzamide

The formation of a substituted benzamide (B126) core is a fundamental step in the synthesis of the target molecule. Several methods are available for this transformation, often starting from correspondingly substituted benzoic acids or their derivatives.

One common approach is the amidation of a carboxylic acid . This involves activating the carboxylic acid group of a suitable precursor, such as 5-(oxan-4-ylmethoxy)-2-nitrobenzoic acid, followed by reaction with ammonia (B1221849) or an ammonia equivalent. Activating agents can include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The subsequent reduction of the nitro group to an amine would then yield the final product.

Another strategy is the hydrolysis of a nitrile . Starting with 2-amino-5-hydroxybenzonitrile, the oxan-4-ylmethoxy group could be introduced via a Williamson ether synthesis. The nitrile group can then be hydrolyzed under acidic or basic conditions to afford the corresponding benzamide.

Friedel-Crafts carboxamidation offers a more direct route to introduce the amide functionality onto an aromatic ring. nih.gov For instance, reacting an appropriately substituted aniline (B41778) derivative with a carboxamidating agent in the presence of a Lewis or Brønsted acid could potentially form the benzamide in a single step. nih.gov Research has shown that cyanoguanidine can be a useful reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid. nih.gov

Finally, multicomponent reactions (MCRs) provide an efficient means to construct the benzamide scaffold. For example, a three-component reaction involving an aryne, an isocyanide, and water can furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org

A summary of potential starting materials and key transformations for forming the substituted benzamide core is presented in the table below.

Starting Material PrecursorKey TransformationReagents/ConditionsResulting Intermediate
5-Hydroxy-2-nitrobenzoic acidEtherification, then Amidation4-(Bromomethyl)oxane, Base; then SOCl₂, NH₃5-(Oxan-4-ylmethoxy)-2-nitrobenzamide
2-Amino-5-hydroxybenzonitrileEtherification, then Nitrile Hydrolysis4-(Bromomethyl)oxane, Base; then H⁺/H₂O or OH⁻/H₂OThis compound
4-((3-Amino-4-carbamoylphenoxy)methyl)oxaneN/AN/ATarget Compound
Aniline derivativeFriedel-Crafts CarboxamidationCyanoguanidine, CF₃SO₃HSubstituted Benzamide
Aryne Precursor, Isocyanide, WaterMulticomponent ReactionKF, 18-crown-6Substituted Benzamide

The oxan-4-ylmethoxy moiety is a crucial part of the target molecule's structure. Its incorporation typically involves the formation of an ether linkage.

The most common method is the Williamson ether synthesis . This involves reacting a nucleophilic oxygen, such as the hydroxyl group of a substituted phenol (B47542) (e.g., 2-amino-5-hydroxybenzamide (B107562) or a protected precursor), with an electrophilic oxane derivative, typically 4-(halomethyl)oxane or (oxan-4-yl)methyl tosylate. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol.

Alternatively, a Mitsunobu reaction can be employed. This reaction allows for the coupling of a primary or secondary alcohol, in this case (oxan-4-yl)methanol, with a phenolic compound under mild, neutral conditions using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The assembly of this compound can be approached through either a linear or a convergent synthesis. wikipedia.orgfiveable.mechemistnotes.comdifferencebetween.comuniurb.it

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction on a single starting molecule.Conceptually simple to plan. fiveable.meCan have low overall yields for multi-step processes. wikipedia.orgdifferencebetween.com
Convergent Synthesis Independent synthesis of fragments followed by their coupling. wikipedia.orgHigher overall yields, more efficient for complex targets. fiveable.mechemistnotes.comMay require more complex planning and fragment synthesis.

Advanced Reaction Methodologies in Benzamide and Oxane Synthesis

Recent advances in synthetic chemistry offer powerful tools for the construction of benzamide and oxane scaffolds, which could be applied to the synthesis of this compound.

Catalytic methods are highly desirable as they can improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Carbon-Carbon (C-C) bond formation is fundamental to building the aromatic core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming C-C bonds on aromatic rings. While perhaps not directly applicable to the final steps of this specific synthesis, they are invaluable for preparing substituted starting materials. For instance, a Suzuki coupling could be used to introduce a substituent onto the benzene (B151609) ring prior to the formation of the benzamide functionality.

Carbon-Oxygen (C-O) bond formation is key to incorporating the oxan-4-ylmethoxy side chain. Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for forming C-O bonds, particularly in the synthesis of diaryl ethers. These methods can sometimes offer advantages over traditional Williamson ether synthesis, especially for less reactive substrates.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrsc.org This approach offers significant advantages in terms of step economy and reduced purification efforts. researchgate.net

Several MCRs could be envisioned for the synthesis of the target molecule or its key intermediates. For example, the Ugi four-component reaction , which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, produces a bis-amide. nih.gov While not directly yielding a primary benzamide, this reaction highlights the power of MCRs in rapidly generating molecular complexity. A modified Ugi or a related MCR could potentially be designed to access the desired benzamide scaffold.

Another relevant MCR is the Passerini three-component reaction , which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov As with the Ugi reaction, this demonstrates the potential of isocyanide-based MCRs in amide synthesis.

The development of novel MCRs is an active area of research, and it is plausible that a custom MCR could be developed for the efficient, one-pot synthesis of this compound or structurally related compounds.

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of pharmacologically relevant molecules, including analogs of this compound, is increasingly guided by the principles of green chemistry. This philosophy encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. globelapharma.com The application of these principles aims to enhance sustainability by improving efficiency, minimizing waste, and ensuring safer processes for both human health and the environment. globelapharma.comprimescholars.com Key areas of focus include maximizing the incorporation of all materials used in the process into the final product (atom economy), the use of safer solvents and reaction conditions, and the adoption of energy-efficient technologies.

Atom Economy and Process Efficiency Optimization in Organic Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A higher atom economy signifies a more sustainable process with minimal generation of waste byproducts. jocpr.com The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

To enhance process efficiency, synthetic strategies are designed to favor reactions with high atom economy, such as addition or rearrangement reactions, over those with poor economy, like substitution or elimination reactions. buecher.de The development of catalytic direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine with the removal of only water, represents a significant advancement. researchgate.net While often requiring high temperatures, these methods can achieve nearly 100% atom economy. The use of novel catalysts, such as those based on boron or iron, can facilitate this transformation under milder conditions, making it a more viable and greener alternative. researchgate.netrsc.org

Table 1: Comparison of Atom Economy in Different Amide Synthesis Strategies

Synthesis Strategy Typical Reagents Byproducts Atom Economy
Carbodiimide Coupling EDC, HOBt Urea, other additives Low
Acid Chloride Route Thionyl Chloride, Amine SO₂, HCl, Salts Low-Moderate
Catalytic Direct Amidation Carboxylic Acid, Amine, Catalyst Water Very High

This table provides a generalized comparison of atom economy for common amide synthesis routes applicable to the formation of benzamide derivatives.

Development and Application of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction. researchgate.net Traditional amide synthesis frequently relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.netrsc.org These solvents are effective but are now recognized as hazardous substances of very high concern (SVHC) due to their toxicity and environmental persistence. researchgate.net

Green chemistry promotes the replacement of these conventional solvents with more environmentally benign alternatives. Research has focused on identifying greener solvents that are effective for amide bond formation. rsc.orgrsc.org Studies have evaluated various alternatives, demonstrating that solvents such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) can be suitable replacements for DCM and DMF in many amidation reactions. rsc.orgnih.gov In some cases, enzymatic catalysis allows for reactions to be performed in green solvents at mild temperatures, yielding excellent conversions. nih.gov The ideal green solvent should be derived from renewable resources, be biodegradable, have low toxicity, and be easily recyclable. researchgate.net

Table 2: Evaluation of Solvents for Amide Synthesis

Solvent Classification Key Properties
Dichloromethane (DCM) Halogenated (Hazardous) High volatility, suspected carcinogen. researchgate.netrsc.org
N,N-Dimethylformamide (DMF) Polar Aprotic (Hazardous) High boiling point, reproductive toxicity. researchgate.netrsc.org
Ethyl Acetate (EtOAc) Ester (Greener) Lower toxicity, derived from renewable resources. rsc.org
2-Methyltetrahydrofuran (2-MeTHF) Ether (Greener) Derived from renewable feedstocks, lower toxicity. rsc.org
Cyclopentyl Methyl Ether (CPME) Ether (Greener) High boiling point, low peroxide formation, favorable environmental profile. nih.gov
Water Benign Non-toxic, non-flammable, but can be problematic for water-sensitive reagents. scitube.io

This table summarizes the classification and properties of conventional and greener solvents relevant to the synthesis of benzamide analogs.

Alternative Energy Inputs and Continuous Flow Chemistry Approaches

Beyond solvent selection, green chemistry also explores alternative methods of energy input to drive chemical reactions more efficiently. Conventional batch processing often relies on prolonged heating, which is energy-intensive. Alternative energy sources such as microwave irradiation and sonication can dramatically reduce reaction times and, in some cases, improve product yields and purity. Microwave-assisted organic synthesis, for example, provides rapid and uniform heating, which can be advantageous for reactions like amide bond formation. azolifesciences.com

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react. azolifesciences.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time. The excellent heat and mass transfer in microreactors minimizes the risk of thermal runaway reactions and allows for the safe handling of highly reactive intermediates. rsc.org For the synthesis of this compound analogs, a multi-step synthesis could be "telescoped" into a single continuous sequence, eliminating the need to isolate and purify intermediates, thereby reducing waste and shortening production time. mdpi.com Furthermore, flow systems can be readily automated and can integrate in-line analytical techniques for real-time monitoring and optimization. azolifesciences.com

Chromatographic and Spectroscopic Techniques for Advanced Characterization and Purity Assessment of this compound

The definitive characterization and purity assessment of a synthesized active pharmaceutical ingredient such as this compound are critical for ensuring its quality and consistency. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Profiling

Chromatographic methods are the cornerstone of purity assessment, capable of separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of all components in a complex reaction mixture. nih.gov Detection is commonly performed using a UV-Vis detector, set to a wavelength where the benzamide chromophore absorbs strongly. For more sensitive and specific analysis, HPLC can be coupled with mass spectrometry (LC-MS).

Gas Chromatography (GC) is a high-resolution separation technique but is generally suited for volatile and thermally stable compounds. researchgate.net Direct analysis of a compound like this compound by GC is challenging due to its low volatility and the presence of polar functional groups (-NH₂ and -CONH₂). Therefore, a derivatization step is often required to convert the analyte into a more volatile and less polar derivative before GC analysis. nih.govresearchgate.net GC coupled with a mass spectrometer (GC-MS) provides powerful identification capabilities for volatile impurities. google.comresearchgate.net

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

This table presents a hypothetical but typical set of starting conditions for developing an HPLC purity method for a substituted benzamide compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. nih.gov A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is used to confirm the identity of this compound.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the amide and amine protons, and the protons of the oxane ring and methoxy (B1213986) linker.

¹³C NMR provides information about the carbon skeleton of the molecule.

2D NMR experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system (e.g., within the oxane ring). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting the different fragments of the molecule, such as linking the oxymethylene bridge to the correct position on the benzamide ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic-H (C1) 7.1 - 7.3 (d) ~115
Aromatic-H (C3) 6.8 - 7.0 (dd) ~118
Aromatic-H (C6) 6.2 - 6.4 (d) ~105
-NH₂ 4.5 - 5.5 (br s) -
-CONH₂ 7.5 - 8.5 (br s, 2H) -
-OCH₂- ~3.8 (d) ~73
Oxane-CH- ~2.0 (m) ~35
Oxane-CH₂ (axial) ~1.5 (m) ~33
Oxane-CH₂ (equatorial) ~1.8 (m) ~33
Oxane-CH₂O (axial) ~3.4 (m) ~68
Oxane-CH₂O (equatorial) ~4.0 (m) ~68
C=O (Amide) - ~170
C-NH₂ (Aromatic) - ~145
C-O (Aromatic) - ~150
C-CONH₂ (Aromatic) - ~120
C1 (Aromatic) - ~115
C3 (Aromatic) - ~118
C6 (Aromatic) - ~105

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary based on solvent and other experimental conditions. The assignments for oxane protons and carbons can be complex due to conformational effects.

Mass Spectrometry (MS) for Molecular Identity and Impurity Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds such as this compound. It provides crucial information regarding the compound's molecular weight and elemental composition, serving as a primary method for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the mass of the parent molecule with high accuracy, allowing for the calculation of its elemental formula.

For this compound (Molecular Formula: C₁₃H₁₈N₂O₃), the exact molecular weight can be calculated. This precise mass is a key identifier in its characterization.

The fragmentation pattern observed in an electron ionization (EI) mass spectrum offers a detailed fingerprint of the molecule's structure. For aromatic amides, a characteristic fragmentation involves the cleavage of the amide bond. nih.govrsc.org The fragmentation of this compound is predicted to follow established pathways for benzamides and ethers. researchgate.netlibretexts.org A plausible fragmentation pathway would begin with the molecular ion [M]⁺•. Subsequent fragmentation could involve:

Loss of the amido group (-NH₂): A common fragmentation for primary amides, leading to the formation of a resonance-stabilized benzoyl cation. researchgate.netyoutube.com

Cleavage of the ether bond: Scission at the C-O bond of the ether linkage can lead to fragments corresponding to the oxan-4-ylmethyl cation or the aminobenzoyl-oxy radical.

Fragmentation of the oxane ring: The saturated heterocyclic ring can undergo cleavage to produce smaller, stable ions.

Loss of CO: The benzoyl cation intermediate can further fragment by losing a molecule of carbon monoxide to form a phenyl cation. nih.gov

These fragmentation patterns provide definitive structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Proposed Fragment Ion Structural Formula of Fragment
250[M]⁺• (Molecular Ion)[C₁₃H₁₈N₂O₃]⁺•
234[M - NH₂]⁺[C₁₃H₁₆O₃]⁺
151[H₂N-C₆H₃(OH)-C=O]⁺[C₇H₇NO₂]⁺
135[H₂N-C₆H₃-O-CH₂]⁺[C₇H₇NO]⁺
99[CH₂(C₅H₉O)]⁺[C₆H₁₁O]⁺

Beyond confirming the identity of the target molecule, mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for impurity analysis. nih.gov This allows for the detection and identification of residual starting materials, by-products from side reactions, or degradation products, ensuring the purity and quality of the final compound.

Infrared (IR) and Ultraviolet/Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet/Visible (UV-Vis) spectroscopy are fundamental in characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of its key structural components.

N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups will show characteristic stretching vibrations in the region of 3400-3200 cm⁻¹. Typically, primary amines and amides display two bands in this region corresponding to symmetric and asymmetric stretching.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide function is expected around 1680-1640 cm⁻¹.

C-O-C Stretching: The ether linkage (Ar-O-CH₂) will produce strong, characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ region.

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Primary Amine & AmideN-H Stretch3400 - 3200 (two bands)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch2950 - 2850
Amide CarbonylC=O Stretch1680 - 1640
Aromatic RingC=C Stretch1600 - 1450
EtherC-O-C Asymmetric & Symmetric Stretch1260 - 1000
AmideC-N Stretch1420 - 1380

Ultraviolet/Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂), benzamide (-CONH₂), and alkoxy (-OR) groups on the aromatic ring influences the wavelength of maximum absorption (λmax).

The amino and alkoxy groups are strong activating groups (auxochromes) that can cause a bathochromic (red) shift in the absorption bands of the benzene ring. Substituted benzamides typically show absorption bands related to π→π* transitions. nist.gov For this compound, absorption maxima are expected in the UV region, characteristic of the aminobenzamide system.

Table 3: Predicted Ultraviolet/Visible (UV-Vis) Absorption Data for this compound

Electronic Transition Chromophore Predicted λmax (nm)
π→πSubstituted Benzene Ring~240 - 260
π→πSubstituted Benzene Ring~310 - 340

Computational Chemistry and in Silico Investigation of 2 Amino 5 Oxan 4 Ylmethoxy Benzamide

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a cornerstone for understanding the three-dimensional architecture and energetic landscape of a molecule. For 2-Amino-5-(oxan-4-ylmethoxy)benzamide, these techniques are pivotal in defining its preferred spatial arrangements, which are critical for its interaction with biological targets.

Energy minimization is a computational process aimed at finding the most stable conformation of a molecule, known as the global energy minimum. This process involves adjusting the molecule's geometry to reduce its internal energy, which is calculated based on bond lengths, bond angles, and torsional angles. For this compound, with its flexible oxanylmethoxy side chain, a thorough conformational search is essential to identify various low-energy states.

Conformational sampling techniques, such as systematic or stochastic searches, are employed to explore the potential energy surface of the molecule. This exploration is crucial because the biologically active conformation may not necessarily be the absolute lowest energy state. The presence of multiple rotatable bonds in the oxan-4-ylmethoxy group suggests that the molecule can adopt a variety of shapes, and understanding the energy barriers between these conformations is key to predicting its behavior in a biological system.

While energy minimization provides a static picture, molecular dynamics (MD) simulations offer a view of the compound's dynamic nature over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the investigation of the flexibility of the this compound structure, particularly the movement of the oxanylmethoxy side chain relative to the benzamide (B126) core. rsc.orgresearcher.life

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. epstem.net These methods can be used to calculate a range of molecular properties, including:

Electron Distribution and Molecular Electrostatic Potential (MEP): The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for identifying sites of potential electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its potential to engage in charge transfer interactions.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its ability to form electrostatic interactions with a receptor.

These quantum chemical descriptors are fundamental for building a comprehensive reactivity profile of the compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Benzamide Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the benzamide scaffold, these studies provide a framework for designing more potent and selective molecules.

SAR studies on various benzamide derivatives have identified key structural features that are critical for their biological activity. These studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their effects. For benzamide derivatives, important structural aspects often include:

Substitution Pattern on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring can significantly impact activity. For instance, in some series, electron-withdrawing or electron-donating groups at specific positions can enhance binding affinity.

The Amide Linkage: The geometry and electronic properties of the benzamide group itself are crucial for interaction with many protein targets, often forming key hydrogen bonds.

The Nature of the Side Chain: The size, flexibility, and chemical nature of the substituent at the other end of the molecule (in this case, the oxan-4-ylmethoxy group) play a vital role in determining specificity and potency.

For example, studies on other benzamide series have shown that the nature of substituents can influence their inhibitory activity against various enzymes. nih.govresearchgate.netresearchgate.netnih.gov

QSAR models take SAR data a step further by creating mathematical relationships between the chemical structures and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds.

For benzamide-based compounds, a typical QSAR study would involve:

Data Set Collection: Assembling a series of benzamide derivatives with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such predictive models are invaluable for prioritizing the synthesis of new derivatives with potentially improved activity, thereby accelerating the drug discovery process.

Influence of the Oxan-4-ylmethoxy Moiety on Structure-Activity Relationships

The structure-activity relationship (SAR) of benzamide derivatives is significantly modulated by the nature and position of substituents on the benzamide scaffold. The introduction of the oxan-4-ylmethoxy moiety at the 5-position of the 2-aminobenzamide (B116534) core introduces several key features that can influence biological activity. This substituent, comprised of a flexible linker and a saturated heterocyclic oxane ring, can impact the molecule's physicochemical properties and its interaction with biological targets.

The oxane ring, being a non-aromatic, polar heterocycle, can influence solubility and metabolic stability. Its primary role in SAR, however, is likely related to its steric bulk and its potential to form specific interactions within a protein binding pocket. The ether oxygen within the linker and the oxygen in the oxane ring can act as hydrogen bond acceptors, potentially forming crucial contacts with amino acid residues. tandfonline.comnih.gov The flexibility of the methoxy (B1213986) linker allows the oxane ring to adopt various conformations, enabling it to fit into binding sites of different shapes and sizes.

Table 1: Potential Contributions of the Oxan-4-ylmethoxy Moiety to SAR

Feature Potential Influence on Structure-Activity Relationship (SAR)
Oxane Ring Provides steric bulk which can occupy a specific sub-pocket in a binding site. The heterocyclic oxygen can act as a hydrogen bond acceptor.
Methoxy Linker Introduces conformational flexibility, allowing the oxane ring to orient optimally for binding. The ether oxygen is a potential hydrogen bond acceptor.
Overall Moiety Can modulate physicochemical properties such as solubility, lipophilicity (LogP), and polar surface area (TPSA), which are critical for drug-like properties.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to predict the binding mode and affinity of small molecules to the binding sites of macromolecular targets.

In the absence of an experimentally confirmed target, computational methods can be employed to identify potential protein binding partners for a given ligand. One such approach is reverse docking, where a ligand is docked against a large collection of protein structures to identify those with the most favorable binding scores.

For this compound, molecular docking simulations would be performed against a library of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes like topoisomerases, which are known to be modulated by other benzamide derivatives. dergipark.org.trresearchgate.net The results of these docking studies are typically ranked by a scoring function that estimates the binding free energy. Proteins that consistently rank with high scores are considered putative binding partners.

Following docking, a detailed protein-ligand interaction profiling is conducted to analyze the non-covalent interactions stabilizing the complex. nih.govnih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can identify and visualize interactions such as: nih.gov

Hydrogen Bonds : The amino and amide groups of the ligand are strong candidates for forming hydrogen bonds with protein residues. dergipark.org.tr

Hydrophobic Contacts : The phenyl and oxane rings can engage in hydrophobic interactions with nonpolar amino acid side chains.

π-Stacking or π-Cation Interactions : The aromatic phenyl ring can interact with aromatic residues (e.g., phenylalanine, tyrosine) or positively charged residues (e.g., lysine, arginine).

Table 2: Hypothetical Protein-Ligand Interactions for this compound

Ligand Moiety Potential Interaction Type Possible Interacting Protein Residue
2-Amino Group Hydrogen Bond Donor Aspartate, Glutamate, Backbone Carbonyl
Benzamide Group Hydrogen Bond Donor/Acceptor Serine, Threonine, Asparagine, Glutamine
Phenyl Ring π-Stacking / Hydrophobic Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Ether Oxygen Hydrogen Bond Acceptor Lysine, Arginine, Serine
Oxane Ring Hydrophobic / Hydrogen Bond Acceptor Isoleucine, Alanine, Threonine

The identification of a high-scoring, energetically favorable binding pose with a well-defined network of interactions provides a strong hypothesis for a ligand-protein pairing, which can then be pursued through experimental validation. walshmedicalmedia.comdergipark.org.tr

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions at Binding Interfaces

The binding affinity and selectivity of a ligand such as this compound are governed by a complex interplay of non-covalent interactions within the target's binding site. Computational analysis is essential to dissect these interactions, which primarily include hydrogen bonds, hydrophobic contacts, and electrostatic forces. rsc.org While the precise interactions are target-dependent, the structural motifs of the compound provide a clear blueprint of its potential binding capabilities.

The primary amine (-NH₂) and the benzamide (-CONH₂) groups are principal sites for hydrogen bonding. The nitrogen and its attached hydrogens in the 2-amino group can act as hydrogen bond donors, while the nitrogen itself can be an acceptor. The benzamide group is a classic pharmacophoric element, with the amide NH₂ acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a strong hydrogen bond acceptor. mdpi.com Furthermore, the ether oxygen in the methoxy linker and the oxygen atom within the oxane ring can also act as hydrogen bond acceptors.

Hydrophobic interactions are critical for molecular recognition and are expected to be significant for this compound. nih.gov The benzene ring of the benzamide core provides a large, flat surface for engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the binding site. nih.gov The aliphatic cyclohexane-like structure of the oxane ring contributes significantly to the hydrophobic character, likely fitting into non-polar, lipid-exposed pockets within the protein target. nih.gov

Electrostatic interactions, which involve attractions or repulsions between charged or polar groups, also play a modulating role. rsc.org The distribution of partial charges across the this compound molecule, particularly the electron-rich oxygen and nitrogen atoms and the aromatic system, creates a specific electrostatic potential map. This map dictates the compound's preferred orientation when approaching the electrostatic field of a protein's binding pocket.

A summary of the potential interactions for the key functional groups is presented in the table below.

Functional GroupPotential Interaction TypeRole
2-Amino (-NH₂) group Hydrogen BondingDonor & Acceptor
Benzamide (-CONH₂) group Hydrogen BondingDonor (from -NH₂) & Acceptor (from C=O)
Hydrophobic Interactionπ-π stacking (from benzene ring)
Oxane Ring Hydrophobic InteractionAliphatic hydrophobic contact
Hydrogen BondingAcceptor (from ring oxygen)
Ether Linkage (-OCH₂-) Hydrogen BondingAcceptor (from ether oxygen)

Conformational Changes and Induced Fit Mechanisms Upon Ligand Binding

The static picture of a crystal structure is often insufficient to describe the dynamic process of ligand binding. Molecules like this compound possess significant conformational flexibility, which is crucial for adopting an optimal geometry to fit within a protein's binding site—a process known as induced fit. nih.gov Computational studies, particularly molecular dynamics simulations, are invaluable for exploring the accessible conformational space of the ligand and the corresponding adaptive changes in the protein target. rsc.org

The major source of flexibility in this compound originates from several rotatable bonds, as detailed in the table below. The torsion angles of the C-O-C ether linkage and the bond connecting the oxane ring to the methoxy group are particularly important. Rotation around these bonds allows the oxane moiety to sweep through a large volume of space relative to the more rigid benzamide core. This flexibility enables the molecule to orient its functional groups precisely to maximize favorable interactions with the receptor. rsc.org

Upon approaching the binding site, the ligand may adopt a conformation that is higher in energy than its free-state minimum. The energy penalty for adopting this "bioactive" conformation is compensated for by the favorable energy gained from the binding interactions. Simultaneously, the protein target is not a rigid entity; the side chains of amino acids at the binding interface can also reorient themselves to better accommodate the incoming ligand, leading to a synergistic conformational adjustment for both molecules. nih.gov For benzamide derivatives, even subtle changes in the planarity of the amide group or its orientation relative to the aromatic ring can influence binding affinity. mdpi.com

Key Rotatable BondsAssociated Molecular FragmentsSignificance for Conformational Flexibility
Benzene-C(O)Benzamide CoreInfluences orientation of the amide group relative to the ring.
Benzene-OAryl-ether LinkageGoverns the position of the entire oxane-methoxy side chain.
O-CH₂Ether-Methylene LinkageProvides significant freedom for positioning the oxane ring.
CH₂-OxaneMethylene-Oxane LinkageAllows for reorientation of the oxane ring.

Advanced Ligand Design Strategies Enabled by Computational Approaches

Computational chemistry provides powerful strategies for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties, using a starting scaffold like this compound.

De Novo Design of Benzamide-Oxane Hybrid Structures

De novo design involves the computational construction of novel molecules, often piece by piece, within the three-dimensional structure of a target's binding site. Starting with a seed structure or an empty pocket, algorithms can build new chemical entities that are sterically and chemically complementary to the receptor. The benzamide-oxane scaffold of this compound can serve as an excellent template for such designs. nih.govnih.gov

The process can be conceptualized in several ways:

Growing: Starting with a core fragment, like the 2-aminobenzamide portion, placed optimally in the binding site, the algorithm can systematically add new chemical groups, exploring different vectors to build a side chain that makes additional favorable contacts, potentially creating novel hybrids that extend beyond the original oxane moiety.

Linking: If two or more fragments are identified that bind to adjacent regions of the active site, de novo design programs can propose various chemical linkers to bridge them, potentially forming a single, high-affinity molecule. frontiersin.org

Scaffold Decoration: The existing benzamide-oxane framework can be used as a base for "decoration," where computational methods suggest the addition of new functional groups at various positions to improve interactions. For example, substitutions on the benzene ring or the oxane ring could be explored to engage with previously unoccupied pockets in the receptor.

These strategies allow for the exploration of vast chemical space to generate novel benzamide-based structures with potentially superior properties compared to the initial template. nih.gov

Bioisosteric Design and Scaffold Modification for Enhanced Molecular Selectivity

Bioisosterism is a cornerstone of medicinal chemistry, involving the replacement of a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity. researchgate.net This strategy is widely used to enhance potency, increase selectivity, improve metabolic stability, or secure novel intellectual property. researchgate.netnih.gov For this compound, several bioisosteric modifications could be computationally evaluated before synthesis.

Amide Bioisosteres: The benzamide group is a frequent target for bioisosteric replacement. Analysis of its role in binding—whether the H-bond donor or acceptor is more critical—can guide the choice of replacement. mdpi.com For instance, if the H-bond donating capacity of the -NH₂ is less critical, it could be replaced with an ester or a thioamide to modulate activity and physicochemical properties. nih.gov

Ring System Bioisosteres: The oxane ring can be replaced by other cyclic systems to fine-tune hydrophobicity, geometry, and interactions. Replacing the oxygen with sulfur to create a thiane (B73995) ring, or using carbocyclic rings like cyclohexane, could alter the binding profile. nih.gov

Scaffold Hopping: A more advanced strategy is "scaffold hopping," where the entire benzamide core is replaced by a different chemical scaffold that maintains a similar 3D arrangement of key pharmacophoric features. This can lead to the discovery of entirely new chemical classes with the same biological function. researchgate.net

Original GroupPotential BioisostereRationale for Replacement
Amide (-CONH₂) Thioamide (-CSNH₂)Modifies H-bonding capacity and electronic character. mdpi.com
TriazoleActs as a rigid, metabolically stable amide surrogate. nih.gov
Ester (-COOR)Removes H-bond donor, tests importance of amide NH. mdpi.com
Oxane Ring Thiane RingAlters polarity and H-bond accepting potential. nih.gov
Cyclohexane RingIncreases lipophilicity, removes H-bond acceptor. nih.gov
Piperidine RingIntroduces a basic center, potential for new ionic interactions.
Ether Oxygen (-O-) Thioether (-S-)Modifies bond angles, length, and polarity.

Fragment-Based Drug Design (FBDD) Applications to Benzamide Frameworks

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". wikipedia.orgfrontiersin.org These fragments typically bind with low affinity, but their binding is highly efficient in terms of ligand-receptor interactions. The identified fragment hits are then optimized into more potent, drug-like molecules. frontiersin.orgnih.gov

The structure of this compound can be viewed through the lens of FBDD. It can be deconstructed into two primary fragments:

The 2-Aminobenzamide Fragment: This is a common motif in drug discovery and could be identified in a fragment screen against a target protein. Its simple structure and H-bonding capabilities make it an ideal starting point.

The 4-(methoxymethyl)oxane Fragment: This or similar aliphatic ether fragments could be found to bind in an adjacent hydrophobic pocket.

The FBDD process would then proceed via two main computational and experimental strategies: nih.gov

Fragment Growing: Starting with the 2-aminobenzamide fragment bound to the target, medicinal chemists and computational scientists would design and synthesize modifications that "grow" out of the fragment into the adjacent pocket, eventually adding a group like the oxane-methoxy side chain to enhance affinity.

Fragment Linking: If the two fragments were identified independently binding in nearby sites, a strategy would be developed to link them together. Computational models would be crucial for determining the optimal linker length and geometry to connect them without introducing strain, ultimately leading to a molecule like this compound.

This approach is highly efficient because it explores chemical space more effectively than traditional high-throughput screening and often yields lead compounds with better physicochemical properties. nih.gov The design of such fragments often follows a "Rule of Three": molecular weight < 300 Da, ClogP < 3, and fewer than 3 hydrogen bond donors/acceptors. frontiersin.org

In Vitro Investigations of Molecular Mechanism of Action for 2 Amino 5 Oxan 4 Ylmethoxy Benzamide

Cellular and Subcellular Target Engagement Studies

No studies were found that investigated the direct interaction of 2-Amino-5-(oxan-4-ylmethoxy)benzamide with cellular or subcellular targets.

Receptor Binding and Ligand-Binding Assays

There is no available data from receptor binding or ligand-binding assays to characterize the affinity or selectivity of this compound for any specific receptors.

Enzyme Inhibition and Activation Assays

No information has been published regarding the ability of this compound to inhibit or activate any enzymes. While other benzamide (B126) compounds have been investigated as enzyme inhibitors, such as histone deacetylase inhibitors, these findings are not applicable to the specific compound . nih.gov

Protein-Protein Interaction Modulation by the Compound

There is no evidence in the scientific literature to suggest that this compound modulates protein-protein interactions. The study of protein-protein interaction modulators is an active area of research for developing novel therapeutics. nih.govrsc.orgnih.gov

Elucidation of Molecular Pathways and Cellular Responses

Due to the lack of target engagement data, no research has been conducted to elucidate the molecular pathways or cellular responses affected by this compound.

Analysis of Downstream Signaling Cascades Affected by the Compound

No studies have analyzed the effects of this compound on any downstream signaling cascades.

Assessment of Cellular Phenotypes in Model Systems (e.g., cell proliferation, apoptosis, cellular metabolism)

There are no published reports assessing the impact of this compound on cellular phenotypes such as cell proliferation, apoptosis, or cellular metabolism in any model systems. Studies on other structurally related benzamide derivatives have shown effects on apoptosis and cell cycle. d-nb.infonih.govnih.govnih.gov However, these results cannot be extrapolated to this compound.

Membrane Permeability and Interaction Studies in In Vitro Models

While direct experimental data on the membrane permeability of this compound are not available, its structural features allow for a theoretical assessment. The ability of a molecule to pass through cellular membranes is governed by a complex interplay of factors including lipophilicity, molecular size, and the capacity for hydrogen bonding.

The core of the molecule is the benzamide group, a common scaffold in many biologically active compounds. The lipophilicity of the compound is significantly influenced by the presence of the oxane (tetrahydropyran) ring and the methoxy (B1213986) ether linkage. An increase in lipophilicity can facilitate passive diffusion across the lipid-rich environment of cellular membranes. However, this is often counterbalanced by a decrease in aqueous solubility, which is crucial for a compound to reach the cell surface.

The primary amino group (-NH2) at position 2 and the amide (-CONH2) group are key hydrogen bond donors and acceptors. These polar groups can form interactions with water molecules in the extracellular environment, which may impede the molecule's ability to passively diffuse across the nonpolar lipid bilayer.

Research on other benzamide derivatives underscores the importance of these physicochemical properties. For instance, in a series of 2-phenoxybenzamide (B1622244) analogues, both their antiplasmodial activity and cytotoxicity were found to be highly dependent on the substitution pattern and the size of the substituents, which in turn modulate properties like lipophilicity (logP) and the distribution coefficient (logD). researchgate.net Experimental assessments of the passive permeability of these analogues confirmed that such parameters are critical for their cellular uptake. researchgate.net Consequently, it can be hypothesized that this compound would likely exhibit moderate membrane permeability, with the hydrophilic nature of the oxane ring and the polar amino and amide groups tempering the lipophilicity of the benzamide core.

Structure-Mechanism Relationships Derived from In Vitro Data

Correlation of Structural Modifications of Benzamide Analogs with Molecular Effects

The molecular effects of benzamide derivatives are intricately linked to their three-dimensional structure and the nature of their chemical substituents. Extensive research on various benzamide analogues has provided valuable insights into how specific structural modifications can dictate their biological activity.

Modifications of the Benzamide Ring: The type and position of substituents on the benzamide ring are critical determinants of a compound's affinity and selectivity for its biological targets. For example, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group on the 4-amino nitrogen, along with modifications at the 5-position, resulted in a marked increase in binding affinity for the dopamine (B1211576) D2 receptor. nih.gov Specifically, the substitution of the 5-chloro group with bromo or iodo moieties enhanced this affinity. nih.gov This indicates that the electronic and steric characteristics of the substituents on the benzamide ring are pivotal for receptor interaction.

The Amine Moiety: The nature of the amine portion of benzamide analogues also has a dramatic impact on their binding affinities. In a study focusing on aminobutyl-benzamides as ligands for σ1 and σ2 receptors, the rigidity of the amine-containing ring was identified as a crucial factor for achieving high-affinity binding to the σ2 receptor. nih.gov In contrast, analogues with a more flexible, open-ring structure displayed significantly reduced binding affinity. nih.gov This highlights the necessity of a structurally constrained amine moiety for optimal interaction with the receptor's binding pocket.

The Linker Group: The chemical linker that connects the benzamide core to other functional parts of the molecule can also play a significant role in its activity. In a series of 4-amino-5-chloro-2-ethoxybenzamides, the nature and length of the linker between the benzamide group and a heteroalicyclic ring were shown to influence the compound's gastroprokinetic activity. nih.gov

The following table summarizes the observed effects of structural modifications on the molecular activity of various benzamide analogues, providing a predictive framework for the potential activity of this compound.

Compound SeriesStructural ModificationObserved Molecular EffectReference
4-Amino-5-chloro-2-methoxybenzamide DerivativesIntroduction of a methyl group on the 4-amino nitrogen; substitution at the 5-position (Cl, Br, I)Marked increase in dopamine D2 receptor binding affinity. nih.gov
Aminobutyl-benzamidesVariation in the rigidity of the amine-containing ringRigid ring structures demonstrated higher affinity for σ2 receptors in comparison to flexible open-ring analogues. nih.gov
4-Amino-5-chloro-2-ethoxybenzamidesModification of the linker between the benzamide and a heteroalicyclic ringThe orientation of the N-benzyl group was found to significantly influence gastric emptying activity. nih.gov
2-Phenoxybenzamide AnaloguesSubstitution pattern of the anilino partial structure and the size of substituentsA strong dependence of antiplasmodial activity and cytotoxicity on these modifications was observed. researchgate.net

Based on these structure-activity relationships, the oxan-4-ylmethoxy substituent at the 5-position of this compound is anticipated to be a key determinant of its biological activity profile. The ether linkage provides a degree of flexibility, while the oxane ring itself is a relatively rigid, non-planar structure that could influence how the molecule binds to a target protein.

Comparative Analysis with Established Benzamide-Based Modulators in In Vitro Systems

A number of benzamide-based compounds have been successfully developed as modulators of various biological targets. A comparative analysis of this compound with these established modulators can offer a hypothetical framework for its potential mechanism of action.

Dopamine D2 and Serotonin (B10506) 5-HT3 Receptor Antagonists: Compounds such as Metoclopramide, which is a 4-amino-5-chloro-2-methoxybenzamide derivative, are well-established antagonists of both dopamine D2 and serotonin 5-HT3 receptors. nih.gov The binding affinity of these compounds is highly sensitive to the substitution pattern on the benzamide ring. For instance, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide demonstrated a significantly higher affinity for the D2 receptor than metoclopramide, with IC50 values in the range of 17.5-61.0 nM compared to 483 nM for metoclopramide. nih.gov The subject compound, which lacks the 4-amino and 5-chloro substitutions characteristic of this series, would likely exhibit a different receptor binding profile.

Sigma (σ) Receptor Ligands: Certain benzamide derivatives have been shown to possess high affinity and selectivity for sigma receptors. For example, a specific aminobutyl-benzamide derivative (benzamide 1) displays a high apparent affinity (Ki = 8.2 nM) for σ2 sites, with a high degree of selectivity over σ1 sites. nih.gov The structural features of these ligands, particularly the rigidity of the amine-containing portion, are critical for this activity. nih.gov The oxan-4-ylmethoxy group in this compound introduces a different type of cyclic ether compared to the ligands in that study, and its potential for binding to sigma receptors would require experimental verification.

Enzyme Inhibitors: Some benzamide derivatives have been explored as potential enzyme inhibitors. For example, N'-(2-aminoethyl)-4-chlorobenzamide has been identified as a time-dependent inhibitor of monoamine oxidase-B (MAO-B). nih.gov The inhibitory potency of these analogues is influenced by both steric and hydrophobic effects. nih.gov

The following table provides a comparison of the in vitro activities of several established benzamide-based modulators.

Established Benzamide ModulatorPrimary In Vitro ActivityKey Structural FeaturesReference
MetoclopramideDopamine D2 and Serotonin 5-HT3 receptor antagonist4-amino-5-chloro-2-methoxybenzamide core nih.gov
5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamideHigh-affinity Dopamine D2 receptor antagonist (IC50 = 17.5-61.0 nM)4-methylamino and 5-chloro substitutions on the benzamide ring; a specific hexahydro-1,4-diazepine moiety nih.gov
Benzamide 1 (aminobutyl-benzamide derivative)Selective σ2 receptor ligand (Ki = 8.2 nM)Rigid amine-containing ring structure nih.gov
N'-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491)Time-dependent inhibitor of monoamine oxidase-B (MAO-B)Halo-substituted N-(2-aminoethyl)benzamide nih.gov

Given its chemical structure, this compound possesses a unique combination of a primary amino group at position 2 and a bulky, flexible ether-linked substituent at position 5. This substitution pattern is notably different from the established modulators listed above. It is plausible that this compound could interact with novel biological targets or exhibit a mixed pharmacological profile. Ultimately, experimental validation is essential to elucidate its precise in vitro mechanism of action.

Q & A

Q. Optimization Strategies :

  • Factorial Design : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) to maximize yield .
  • Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products like over-oxidized species .

Advanced: How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., 4-methoxybenzamide derivatives). The oxan-4-ylmethoxy group shows characteristic signals at δ 3.5–4.0 ppm (protons on the tetrahydropyran ring) .
    • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) by analyzing bond lengths and angles .
  • Computational Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts .

Basic: What in vitro biological screening assays are suitable for preliminary evaluation of this compound?

Q. Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with MIC values compared to ampicillin .
  • Enzyme Inhibition : Screen against COX-2 or HDACs via fluorometric assays, using 10–100 µM compound concentrations .

Q. Methodological Answer :

  • Reproducibility Checks :
    • Validate assay conditions (e.g., pH, serum concentration) across labs .
    • Use isogenic cell lines to rule out genetic variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers via Grubbs’ test .
  • Mechanistic Studies :
    • Perform SPR (Surface Plasmon Resonance) to confirm direct target binding vs. off-target effects .

Basic: What safety precautions are critical when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can QSAR modeling guide the design of analogs with improved pharmacokinetic properties?

Q. Methodological Answer :

  • Descriptor Selection : Include logP, polar surface area, and H-bond donors to predict permeability (e.g., Blood-Brain Barrier penetration) .
  • Validation : Use leave-one-out cross-validation (R² > 0.7) to ensure model robustness .
  • Case Study : Modifying the oxan-4-ylmethoxy group to a smaller ether (e.g., methoxy) reduced molecular weight by 45 Da, improving oral bioavailability in rat models .

Basic: What chromatographic techniques are recommended for purity analysis?

Q. Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water + 0.1% TFA .
  • GC-MS : For volatile byproducts, employ a DB-5MS column and EI ionization at 70 eV .

Advanced: How can interdisciplinary approaches (e.g., chemical engineering) enhance scalable synthesis?

Q. Methodological Answer :

  • Process Intensification :
    • Microreactors : Improve heat/mass transfer for exothermic amidation steps, reducing reaction time from 6h to 30 min .
    • Membrane Separation : Isolate the product via nanofiltration (MWCO 500 Da) to replace traditional column chromatography .
  • Economic Analysis : Compare batch vs. continuous production using cost models (e.g., CapEx vs. OpEx) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.